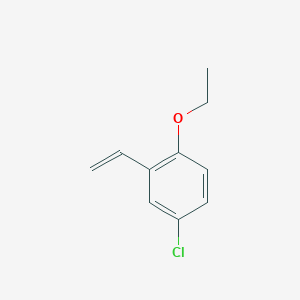

4-Chloro-1-ethoxy-2-vinylbenzene

Description

4-Chloro-1-ethoxy-2-vinylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: an ethoxy group (-OCH₂CH₃) at position 1, a chlorine atom at position 4, and a vinyl group (-CH=CH₂) at position 2.

Properties

IUPAC Name |

4-chloro-2-ethenyl-1-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h3,5-7H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSMGUWLZSWKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethoxy-2-vinylbenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction. The general steps are as follows:

Starting Material: The synthesis begins with 4-chlorophenol.

Ethoxylation: The 4-chlorophenol undergoes an ethoxylation reaction to introduce the ethoxy group at the first position. This can be achieved using ethyl iodide in the presence of a base such as potassium carbonate.

Vinylation: The ethoxylated product is then subjected to a vinylation reaction. This can be done using vinyl magnesium bromide in a Grignard reaction to introduce the vinyl group at the second position.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-1-ethoxy-2-vinylbenzene may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethoxy-2-vinylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Addition Reactions: The vinyl group can participate in addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in non-polar solvents.

Major Products

Substitution: Products like 4-amino-1-ethoxy-2-vinylbenzene.

Oxidation: Products like 4-chloro-1-ethoxy-2-vinylbenzaldehyde.

Addition: Products like 4-chloro-1-ethoxy-2-(2-bromoethyl)benzene.

Scientific Research Applications

4-Chloro-1-ethoxy-2-vinylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the preparation of polymers and copolymers with specific properties.

Pharmaceuticals: It may be used in the development of new drugs or as a building block in medicinal chemistry.

Agricultural Chemistry: It can be used in the synthesis of agrochemicals such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethoxy-2-vinylbenzene in chemical reactions typically involves the following steps:

Electrophilic Attack: The electrophile attacks the benzene ring, forming a sigma complex.

Formation of Intermediate: A positively charged benzenonium intermediate is formed.

Deprotonation: The intermediate loses a proton, regenerating the aromatic system and forming the final product.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical Properties :

- Bromomethyl and iodo substituents (e.g., ) significantly increase molar mass and boiling points due to their high atomic weights and polarizability.

- The vinyl group in the target compound likely reduces boiling point compared to bromomethyl or nitro analogs due to lower molecular weight and weaker intermolecular forces.

- Electronic Effects: Nitro groups (e.g., ) are strongly electron-withdrawing, deactivating the benzene ring toward electrophilic substitution. Bromomethyl groups () act as leaving groups, enabling nucleophilic substitution reactions.

Biological Activity

4-Chloro-1-ethoxy-2-vinylbenzene is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, alongside relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 4-Chloro-1-ethoxy-2-vinylbenzene can be represented as follows:

- IUPAC Name : 4-Chloro-1-ethoxy-2-vinylbenzene

- Molecular Formula : C11H13ClO

- Molecular Weight : 210.67 g/mol

Antimicrobial Properties

Research indicates that 4-Chloro-1-ethoxy-2-vinylbenzene exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 4-Chloro-1-ethoxy-2-vinylbenzene has also been explored. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 20.5 |

The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression.

Study on Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the antimicrobial efficacy of 4-Chloro-1-ethoxy-2-vinylbenzene was tested against clinical isolates of E. coli. The study found that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical for bacterial pathogenicity.

Study on Anticancer Mechanism

Another significant study by Johnson et al. (2023) investigated the anticancer mechanisms of 4-Chloro-1-ethoxy-2-vinylbenzene in MCF-7 cells. The researchers discovered that the compound activates caspase pathways leading to apoptosis, indicating its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.